Eclitasertib's Mechanism of Action in Necroptosis: A Technical Guide
Eclitasertib's Mechanism of Action in Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eclitasertib (also known as SAR443122 and DNL758) is a potent, selective, and orally bioavailable small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream regulator of the necroptotic cell death pathway, a form of programmed necrosis implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of the mechanism of action of eclitasertib in necroptosis, focusing on its molecular target, downstream signaling effects, and relevant experimental methodologies.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a regulated form of necrotic cell death that is initiated in response to specific stimuli, such as tumor necrosis factor-alpha (TNFα), when apoptosis is inhibited.[3] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), leading to a potent inflammatory response.[3]
The core signaling pathway of necroptosis involves a cascade of protein kinases.[4] Receptor-Interacting Protein Kinase 1 (RIPK1) plays a central role as a molecular switch, determining cell fate between survival, apoptosis, and necroptosis.[2] Under conditions that trigger necroptosis, and when caspase-8 is inhibited, RIPK1 undergoes autophosphorylation at serine 166 (S166), a key marker of its activation.[5][6] This activation leads to the recruitment and phosphorylation of RIPK3, forming a complex known as the necrosome.[4] The activated necrosome then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis.[4][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[7][8]
Eclitasertib: A Selective RIPK1 Kinase Inhibitor
Eclitasertib is a highly potent and selective inhibitor of the kinase activity of RIPK1.[1] By binding to the kinase domain of RIPK1, eclitasertib prevents its autophosphorylation at S166 and subsequent activation.[5] This inhibition is the primary mechanism through which eclitasertib blocks the necroptotic signaling cascade.
Quantitative Bioactivity of Eclitasertib
The inhibitory activity of eclitasertib against RIPK1 has been quantified in various assays. The following table summarizes key bioactivity data.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.0375 µM | In vitro RIPK1 kinase assay | [9] |
| IC50 | <1 µM | In vitro RIPK1 kinase assay | |
| In Vivo Inhibition | >90% inhibition of pS166-RIPK1 | Human PBMCs (oral dose ≥100 mg) | [2][5] |
Molecular Mechanism of Action of Eclitasertib in Necroptosis
The mechanism of action of eclitasertib in preventing necroptosis can be broken down into the following key steps:
-
Direct Inhibition of RIPK1 Kinase Activity: Eclitasertib directly binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing the transfer of phosphate and thereby inhibiting its catalytic activity.
-
Prevention of RIPK1 Autophosphorylation: By inhibiting RIPK1's kinase function, eclitasertib blocks the critical autophosphorylation event at serine 166 (pS166-RIPK1), which is a hallmark of RIPK1 activation in the necroptotic pathway.[5]
-
Inhibition of Necrosome Formation: The activation of RIPK1 is a prerequisite for its interaction with RIPK3 to form the necrosome. By keeping RIPK1 in an inactive state, eclitasertib prevents the formation of this pro-necroptotic complex.
-
Downstream Inhibition of MLKL Activation: As a direct consequence of preventing necrosome formation, the phosphorylation and subsequent oligomerization of the downstream effector MLKL are inhibited. This prevents the translocation of MLKL to the plasma membrane and the ultimate execution of cell lysis.
The following diagram illustrates the necroptosis signaling pathway and the point of intervention by eclitasertib.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the mechanism of action of eclitasertib.
In Vitro RIPK1 Kinase Assay (Generalized Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of eclitasertib on RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 (active)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Myelin Basic Protein (MBP) or other suitable substrate
-
Eclitasertib (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of eclitasertib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant RIPK1 enzyme to each well.
-
Add the diluted eclitasertib or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP) to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of eclitasertib and determine the IC50 value by fitting the data to a dose-response curve.
Pharmacodynamic Assay for pS166-RIPK1 in Human PBMCs
This protocol is adapted from the methodology used in a Phase I clinical trial of eclitasertib and is designed to measure the target engagement in a physiological setting.[5]
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Autologous plasma
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Streptavidin-coated 96-well plates
-
Biotinylated mouse anti-human RIPK1 antibody
-
Rabbit anti-human pS166-RIPK1 antibody
-
SULFO-TAG™ conjugated goat anti-rabbit secondary antibody
-
Meso Scale Discovery (MSD) plate reader or similar electrochemiluminescence detection system
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 100-250 x g for 10 minutes.
-
-
Cell Treatment and Lysis:
-
Resuspend the isolated PBMCs in autologous plasma.
-
Incubate the cells for 150 minutes at 37°C in a 5% CO2 incubator.
-
Following incubation, pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
pS166-RIPK1 Detection (MSD Assay):
-
Coat a streptavidin plate with biotinylated mouse anti-human RIPK1 antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the PBMC lysates to the wells. Incubate for 2 hours at room temperature to capture total RIPK1.
-
Wash the plate and add the rabbit anti-human pS166-RIPK1 antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the SULFO-TAG™ conjugated goat anti-rabbit secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add MSD read buffer.
-
Analyze the plate on an MSD Sector Imager to detect the electrochemiluminescence signal, which is proportional to the amount of pS166-RIPK1.
-
Western Blot Analysis of MLKL Phosphorylation (Generalized Protocol)
This protocol outlines a general method to assess the effect of eclitasertib on the phosphorylation of MLKL in a cellular model of necroptosis.
Materials:
-
A suitable cell line that undergoes necroptosis (e.g., HT-29, L929)
-
Cell culture medium and reagents
-
Necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Eclitasertib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-MLKL (e.g., Ser358) and mouse anti-total MLKL
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of eclitasertib or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding the combination of TNFα, SMAC mimetic, and z-VAD-FMK.
-
Incubate for a time known to induce MLKL phosphorylation (e.g., 4-8 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.
-
Conclusion
Eclitasertib is a potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action in necroptosis is well-defined, involving the direct inhibition of RIPK1 autophosphorylation, which prevents the formation of the necrosome and the subsequent activation of the downstream effector MLKL. This targeted inhibition of a key node in the necroptotic pathway makes eclitasertib a promising therapeutic candidate for a range of inflammatory diseases driven by this form of cell death. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of eclitasertib and other RIPK1 inhibitors.
References
- 1. journals.aijr.org [journals.aijr.org]
- 2. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eclitasertib, a RIPK1 Inhibitor, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Die hard: necroptosis and its impact on age-dependent neuroinflammatory diseases [frontiersin.org]
- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of Eclitasertib, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 autophosphorylation at S161 mediates cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligomerization-driven MLKL ubiquitylation antagonizes necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
